molecular formula C17H12FN3O B11516993 4-fluoro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide

4-fluoro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide

Cat. No.: B11516993
M. Wt: 293.29 g/mol
InChI Key: LUQBVOYBCAXDJG-RGVLZGJSSA-N
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Description

4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (–C=N–). Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-fluorobenzohydrazide and quinoline-7-carbaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization .

Chemical Reactions Analysis

4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antitumor effects. The presence of the fluorine atom and quinoline moiety enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 4-FLUORO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE include:

Properties

Molecular Formula

C17H12FN3O

Molecular Weight

293.29 g/mol

IUPAC Name

4-fluoro-N-[(E)-quinolin-7-ylmethylideneamino]benzamide

InChI

InChI=1S/C17H12FN3O/c18-15-7-5-14(6-8-15)17(22)21-20-11-12-3-4-13-2-1-9-19-16(13)10-12/h1-11H,(H,21,22)/b20-11+

InChI Key

LUQBVOYBCAXDJG-RGVLZGJSSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)F)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)F)N=C1

Origin of Product

United States

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